![molecular formula C16H16Cl2N4O2S2 B4880098 2,2'-[1,2-ethanediylbis(thio)]bis[N-(5-chloro-2-pyridinyl)acetamide]](/img/structure/B4880098.png)
2,2'-[1,2-ethanediylbis(thio)]bis[N-(5-chloro-2-pyridinyl)acetamide]
Overview
Description
2,2'-[1,2-ethanediylbis(thio)]bis[N-(5-chloro-2-pyridinyl)acetamide], also known as ETS-4, is a chemical compound that has been used in scientific research for its potential therapeutic applications. ETS-4 is a member of the thioamide family and has been shown to exhibit anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of 2,2'-[1,2-ethanediylbis(thio)]bis[N-(5-chloro-2-pyridinyl)acetamide] is not fully understood. However, it is believed that 2,2'-[1,2-ethanediylbis(thio)]bis[N-(5-chloro-2-pyridinyl)acetamide] exerts its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB pathway. This pathway is involved in the production of pro-inflammatory cytokines and the survival of cancer cells.
Biochemical and Physiological Effects:
2,2'-[1,2-ethanediylbis(thio)]bis[N-(5-chloro-2-pyridinyl)acetamide] has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 2,2'-[1,2-ethanediylbis(thio)]bis[N-(5-chloro-2-pyridinyl)acetamide] has been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
2,2'-[1,2-ethanediylbis(thio)]bis[N-(5-chloro-2-pyridinyl)acetamide] has several advantages for lab experiments. It is a stable compound that can be easily synthesized. Additionally, 2,2'-[1,2-ethanediylbis(thio)]bis[N-(5-chloro-2-pyridinyl)acetamide] has been extensively studied for its potential therapeutic applications. However, there are also limitations to using 2,2'-[1,2-ethanediylbis(thio)]bis[N-(5-chloro-2-pyridinyl)acetamide] in lab experiments. It has poor solubility in water and may require the use of organic solvents. Additionally, the mechanism of action of 2,2'-[1,2-ethanediylbis(thio)]bis[N-(5-chloro-2-pyridinyl)acetamide] is not fully understood.
Future Directions
There are several future directions for the study of 2,2'-[1,2-ethanediylbis(thio)]bis[N-(5-chloro-2-pyridinyl)acetamide]. One potential direction is the development of more efficient synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of 2,2'-[1,2-ethanediylbis(thio)]bis[N-(5-chloro-2-pyridinyl)acetamide]. Finally, the potential therapeutic applications of 2,2'-[1,2-ethanediylbis(thio)]bis[N-(5-chloro-2-pyridinyl)acetamide] should be explored further, particularly in the areas of anti-inflammatory and anti-cancer therapies.
Scientific Research Applications
2,2'-[1,2-ethanediylbis(thio)]bis[N-(5-chloro-2-pyridinyl)acetamide] has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 2,2'-[1,2-ethanediylbis(thio)]bis[N-(5-chloro-2-pyridinyl)acetamide] has been shown to have anti-cancer properties by inducing apoptosis in cancer cells.
properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-[2-[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl]sulfanylethylsulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N4O2S2/c17-11-1-3-13(19-7-11)21-15(23)9-25-5-6-26-10-16(24)22-14-4-2-12(18)8-20-14/h1-4,7-8H,5-6,9-10H2,(H,19,21,23)(H,20,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWVULANNMKMPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC(=O)CSCCSCC(=O)NC2=NC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(ethane-1,2-diyldisulfanediyl)bis[N-(5-chloropyridin-2-yl)acetamide] |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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